An In-depth Technical Guide to the Synthesis and Purification of Pentaethylenehexamine
An In-depth Technical Guide to the Synthesis and Purification of Pentaethylenehexamine
For Researchers, Scientists, and Drug Development Professionals
Pentaethylenehexamine (PEHA), a member of the higher polyethylene (B3416737) polyamine family, is a versatile chemical compound with a wide range of applications, including as a curing agent for epoxy resins, a component in lubricating oil additives, and in the development of chelating agents.[1] Its linear isomer, consisting of a six-amine backbone, is of particular interest for various industrial and research purposes. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for pentaethylenehexamine, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its effective production and characterization.
Synthesis of Pentaethylenehexamine
The industrial production of pentaethylenehexamine, along with other polyethyleneamines, primarily follows two major synthetic routes: the reaction of ethylene (B1197577) dichloride (EDC) with ammonia (B1221849) and the catalytic condensation of ethanolamine (B43304) with other amines. Each method presents distinct advantages and challenges in terms of product distribution, selectivity, and process conditions.
Ethylene Dichloride (EDC) Process
The reaction of ethylene dichloride with aqueous ammonia is a well-established method for producing a mixture of ethyleneamines.[2] This process typically yields a broad distribution of linear, branched, and cyclic polyamines, from which pentaethylenehexamine must be separated.[1]
Reaction Pathway:
The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in EDC by ammonia, followed by subsequent reactions of the initially formed amines with remaining EDC to build up the polyethyleneamine chains.
-
Primary Reaction: C2H4Cl2 + 4NH3 -> C2H8N2 + 2NH4Cl
-
Secondary and Tertiary Reactions: The initial ethylenediamine (B42938) (EDA) formed can further react with EDC to produce higher amines like diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), tetraethylenepentamine (B85490) (TEPA), and pentaethylenehexamine (PEHA).
Experimental Protocol: Synthesis of Polyethyleneamines via the EDC Route
This protocol is a generalized representation based on common industrial practices.[3]
Materials:
-
Aqueous Ammonia (20-80% concentration)
-
Sodium Hydroxide (B78521) (for neutralization)
Procedure:
-
Reaction: Charge a high-pressure reactor with aqueous ammonia. Heat the reactor to the desired temperature (typically 120-180°C) and pressurize to maintain the liquid phase (e.g., up to 120 bar).[3][4]
-
Introduce 1,2-dichloroethane into the reactor. The molar ratio of ammonia to EDC is a critical parameter influencing the product distribution, with higher ratios favoring the formation of lower molecular weight amines. Ratios can range from 1:5 to 1:15 (EDC to NH3).[3]
-
Maintain the reaction mixture at the set temperature and pressure with vigorous stirring for a sufficient residence time to ensure complete conversion of EDC.
-
Neutralization: After the reaction, the resulting mixture contains the hydrochloride salts of the polyethyleneamines. Cool the reactor and transfer the contents to a neutralization vessel. Add a concentrated solution of sodium hydroxide to liberate the free amines from their salts, which results in the formation of sodium chloride.
-
Separation of Amines: The neutralized mixture will separate into an organic amine layer and an aqueous salt layer. Separate the layers.
-
Purification: The crude amine mixture is then subjected to a series of purification steps, primarily fractional distillation, to isolate the individual polyethyleneamine products, including PEHA.
Quantitative Data:
The product distribution from the EDC process is highly dependent on the reaction conditions. The following table provides an example of a product distribution from a specific patented process.
| Product | Weight Percentage (%) |
| Ethylenediamine (EDA) | 13.9 |
| Diethylenetriamine (DETA) | 7.8 |
| Triethylenetetramine (TETA) | 10.2 |
| Aminoethylpiperazine (AEP) | 32.1 |
| Tetraethylenepentamine (TEPA) | 2.0 |
| Other Heavy Amines | Remainder |
Table 1: Example of product distribution from the EDC process as described in a patent.[3]
Process Visualization:
Ethanolamine Process
The synthesis of polyethyleneamines from ethanolamine and ammonia or other ethyleneamines is a more modern approach that offers better selectivity towards linear products and avoids the formation of corrosive chloride salts.[5] This process is typically carried out over a heterogeneous catalyst at elevated temperatures and pressures.
Reaction Pathway:
The reaction involves the condensation of ethanolamine with an amine, where the hydroxyl group of ethanolamine is replaced by an amino group, with the elimination of water.
HO-CH2CH2-NH2 + H2N-(CH2CH2NH)n-H -> H2N-(CH2CH2NH)n+1-H + H2O
Experimental Protocol: Catalytic Synthesis of Linear Polyethyleneamines
This protocol is a generalized representation based on patented catalytic processes.[5][6]
Materials:
-
Monoethanolamine (MEA)
-
Ethylenediamine (EDA) or another ethyleneamine
-
Ammonia (optional, can influence product distribution)
-
Heterogeneous Catalyst (e.g., supported nickel, cobalt, or mixed metal oxides)
Procedure:
-
Catalyst Activation: Activate the catalyst according to the manufacturer's instructions, which may involve reduction under a hydrogen stream at an elevated temperature.
-
Reaction: In a fixed-bed catalytic reactor, introduce a feed stream of monoethanolamine and an ethyleneamine (e.g., EDA) at a specific molar ratio. The reaction is typically carried out at temperatures between 150°C and 350°C and pressures ranging from 10 to 30 MPa.[4]
-
The reactants are passed over the catalyst bed at a defined liquid hourly space velocity (LHSV).
-
Product Collection: The reactor effluent, containing a mixture of polyethyleneamines and water, is cooled and collected.
-
Purification: The product mixture is then subjected to fractional distillation to separate the individual polyethyleneamines.
Quantitative Data:
The selectivity of the ethanolamine process can be tuned by adjusting the catalyst and reaction conditions. The table below shows a representative product distribution.
| Product | Weight Percentage (%) |
| Ethylenediamine (EDA) | Recycled |
| Diethylenetriamine (DETA) | 10 |
| Triethylenetetramine (TETA) | Varies |
| Tetraethylenepentamine (TEPA) | Varies |
| Pentaethylenehexamine (PEHA) | >8.0 |
Table 2: Example of product distribution from a selective catalytic process.[7]
Process Visualization:
Purification of Pentaethylenehexamine
Commercial pentaethylenehexamine is typically a mixture of linear, branched, and cyclic isomers.[1] For applications requiring high-purity linear PEHA, effective purification methods are essential.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the primary industrial method for separating the components of the crude polyethyleneamine mixture. Due to the high boiling points of higher ethyleneamines, vacuum is necessary to prevent thermal degradation.
Experimental Protocol: Fractional Vacuum Distillation of PEHA
This is a general laboratory-scale procedure.
Materials:
-
Crude polyethyleneamine mixture containing PEHA
-
Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle
-
Vacuum pump and pressure gauge
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum. The efficiency of the fractionating column is crucial for good separation.[8]
-
Charging the Flask: Charge the distillation flask with the crude polyethyleneamine mixture.
-
Applying Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., <1 mmHg).
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the distillate fractions based on their boiling points at the given pressure. Lower boiling amines (EDA, DETA, etc.) will distill first. The fraction corresponding to the boiling point of PEHA (approximately 136-144°C at 0.15 mmHg) is collected separately.[1]
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS) to determine their purity.
Quantitative Data:
| Parameter | Value |
| Boiling Point of PEHA | 136-144°C at 0.15 mmHg[1] |
| Achievable Purity | >95% (isomer dependent) |
| Typical Recovery | 60-80% |
Table 3: Typical parameters and outcomes for fractional vacuum distillation of PEHA.
Process Visualization:
Purification via Hydrochloride Salt Formation
For obtaining high-purity linear PEHA, crystallization of its hydrochloride salt can be an effective laboratory-scale purification method. The principle relies on the differential solubility of the hydrochloride salts of the various isomers. The linear PEHA tosylate salt, for instance, is noted to be less soluble, facilitating its separation.[1] A similar principle can be applied to the hydrochloride salt.
Experimental Protocol: Purification of PEHA by Hydrochloride Salt Crystallization
Materials:
-
Crude PEHA
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Concentrated Hydrochloric Acid or HCl gas
-
Anhydrous diethyl ether (for washing)
-
Sodium hydroxide solution (for regeneration of the free base)
Procedure:
-
Dissolution: Dissolve the crude PEHA in a suitable anhydrous alcohol.
-
Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The hydrochloride salt of PEHA will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold anhydrous diethyl ether to remove soluble impurities.
-
Drying: Dry the hydrochloride salt under vacuum.
-
Regeneration of Free Base: To obtain the purified free amine, dissolve the hydrochloride salt in water and basify the solution with sodium hydroxide until the pH is strongly alkaline.
-
Extraction: Extract the liberated free PEHA with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified PEHA.
Quantitative Data:
| Parameter | Value |
| Achievable Purity | >99% (for linear isomer) |
| Typical Yield | 70-90% (from crude) |
Table 4: Expected outcomes for purification via hydrochloride salt formation.
Process Visualization:
Analytical Characterization
The purity and isomeric distribution of pentaethylenehexamine are critical for its application. Several analytical techniques are employed for its characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the different isomers and impurities in a PEHA sample. Derivatization may be necessary to improve the chromatographic properties of these polar amines.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or derivatization with a UV-active agent) can be used for the quantitative analysis of PEHA and other polyamines.[9][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity and isomeric ratios in a sample.[14][15]
This guide provides a foundational understanding of the synthesis and purification of pentaethylenehexamine. The choice of method will depend on the desired scale of production, required purity, and available resources. For research and development purposes, the ethanolamine route followed by purification via hydrochloride salt formation can yield high-purity linear PEHA. For industrial-scale production, the EDC process followed by fractional vacuum distillation remains a common approach. Careful analytical characterization is crucial at each stage to ensure the quality of the final product.
References
- 1. Pentaethylenehexamine - Wikipedia [en.wikipedia.org]
- 2. US8188318B2 - Method of manufacturing ethyleneamines - Google Patents [patents.google.com]
- 3. CN104379555A - Method for producing ethyleneamines - Google Patents [patents.google.com]
- 4. CN103159630B - A method for preparing ethylenediamine by using ethanolamine and ammonia as raw materials - Google Patents [patents.google.com]
- 5. Direct synthesis of partially ethoxylated branched polyethylenimine from ethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. EP0450710A1 - Selective production of pentaethylenehexamine and hydroxyethyltriethylenetetramine - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. scholars.unh.edu [scholars.unh.edu]
- 14. 13 C NMR quantification of polyamine syntheses in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
